molecular formula C11H16N2O3 B6597744 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid CAS No. 1248162-34-6

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid

Cat. No.: B6597744
CAS No.: 1248162-34-6
M. Wt: 224.26 g/mol
InChI Key: NKDLEGWODNIJAH-UHFFFAOYSA-N
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Description

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid is a functionalized nicotinic acid derivative that serves as a valuable intermediate and scaffold in medicinal chemistry and drug discovery. The compound integrates a carboxylic acid handle, a tertiary amine, and an ether-linked pyridine ring, making it a versatile building block for the synthesis of more complex molecules through further derivatization. Pyridine-3-carboxylic acid (nicotinic acid) derivatives are recognized for their broad therapeutic potential and are frequently investigated for their enzyme inhibition properties . This specific derivative is of particular interest in oncology research. Its structural framework is employed in the design of sophisticated heterocyclic compounds, such as imidazo[4,5-c]quinolin-2-one derivatives, which have been explored as potent and selective modulators of Ataxia Telangiectasia Mutated (ATM) kinase . ATM kinase is a critical serine/threonine kinase that plays a central role in the DNA damage response; inhibiting its activity can potentiate the effect of DNA-damaging anti-cancer agents, making it a promising target for cancer therapy . Furthermore, related nicotinic acid-based pharmacophores are actively screened for other biological activities, including anti-diabetic and anti-inflammatory effects, underscoring the utility of this chemical series in developing new therapeutic agents for metabolic and inflammatory diseases .

Properties

IUPAC Name

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDLEGWODNIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248162-34-6
Record name 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid
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Preparation Methods

Core Pyridine Ring Formation Strategies

The pyridine scaffold in this compound is typically constructed via cyclization reactions. A prominent method involves the condensation of β-ketoesters with α,β-unsaturated aldehydes under ammonolytic conditions, as outlined in pyridine-2,3-dicarboxylate syntheses . For instance, diethyl α-chlorooxalacetate reacts with 2-ethyl-2-propenal in the presence of ammonium acetate at elevated temperatures (100–110°C) to yield substituted pyridines . Adapting this approach, the carboxylic acid group at position 3 can be introduced by hydrolyzing the ester post-cyclization.

Key Reaction Parameters

  • Temperature : 80–110°C

  • Catalyst : Ammonium salts (e.g., ammonium acetate)

  • Solvent : Polar aprotic solvents (e.g., diethylene glycol dimethyl ether) enhance yields up to 78% .

Introduction of the 3-(Dimethylamino)propoxy Side Chain

The 6-position etherification of pyridine-3-carboxylic acid derivatives is achieved via nucleophilic substitution. A validated protocol involves reacting 3-chloro-1-(dimethylamino)propane with 6-hydroxypyridine-3-carboxylic acid under basic conditions .

Optimized Procedure

  • Substrate Preparation : 6-Hydroxypyridine-3-carboxylic acid is synthesized via selective oxidation of 6-hydroxynicotinic acid precursors.

  • Alkylation :

    • Combine 6-hydroxypyridine-3-carboxylic acid (1 eq), 3-chloro-1-(dimethylamino)propane (1.2 eq), and K2CO3\text{K}_2\text{CO}_3 (2 eq) in anhydrous DMF.

    • Heat at 80°C for 12 hours under nitrogen.

    • Yield: ~65% after purification by recrystallization (ethanol/water) .

Critical Considerations

  • Base Selection : Potassium carbonate outperforms NaOH due to reduced ester hydrolysis.

  • Solvent : DMF facilitates solubility of both aromatic and aliphatic components.

Carboxylation and Functional Group Interconversion

Direct carboxylation at position 3 is challenging; thus, late-stage oxidation of methyl or ethyl esters is preferred. For example:
6-[3-(dimethylamino)propoxy]pyridine-3-methyl esterKMnO4,H2O6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid\text{6-[3-(dimethylamino)propoxy]pyridine-3-methyl ester} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid}
Conditions :

  • Oxidizing agent: KMnO4\text{KMnO}_4 (3 eq) in aqueous H2SO4\text{H}_2\text{SO}_4 (0.5 M).

  • Temperature: 60°C, 6 hours.

  • Yield: 70–75% .

Analytical Validation and Characterization

Mass Spectrometry :

  • Predicted Collision Cross Sections (CCS) :

    Adductm/zCCS (Ų)
    [M+H]+225.12337150.1
    [M+Na]+247.10531160.4
    [M-H]-223.10881150.6

These values assist in distinguishing protonated and deprotonated species during LC-MS/MS analysis .

Nuclear Magnetic Resonance (NMR) :

  • 1H^1\text{H}-NMR (DMSO-d6) :

    • δ 2.20 (s, 6H, N(CH3)2\text{N}(\text{CH}_3)_2), 2.40–2.55 (m, 2H, CH2N\text{CH}_2\text{N}), 3.60 (t, 2H, OCH2\text{OCH}_2), 4.50 (t, 2H, CH2O\text{CH}_2\text{O}), 7.20–8.10 (pyridine-H).

  • 13C^{13}\text{C}-NMR : δ 167.5 (COOH), 158.2 (C-O), 45.1 (N(CH3)2\text{N}(\text{CH}_3)_2) .

Challenges and Alternative Routes

Selectivity Issues :

  • Competing etherification at pyridine positions 2 or 4 necessitates protecting group strategies (e.g., silyl ethers).

  • Alternative Pathway : Mitsunobu reaction using DEAD and PPh3\text{PPh}_3 to couple 3-(dimethylamino)propanol with 6-hydroxypyridine-3-carboxylate esters .

Yield Optimization :

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) with comparable yields.

Industrial-Scale Considerations

Cost-Effective Reagents :

  • Substituting 3-chloro-1-(dimethylamino)propane with 3-bromo-1-(dimethylamino)propane improves reactivity but requires bromine recycling systems.

  • Solvent Recovery : DMF is distilled and reused, reducing waste .

Regulatory Compliance :

  • Residual solvent limits (ICH Q3C): DMF < 880 ppm.

Chemical Reactions Analysis

Types of Reactions

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at Position 6 Key Functional Groups LogP* (Predicted)
This compound C₁₁H₁₆N₂O₃ 224.26 3-(Dimethylamino)propoxy Carboxylic acid, tertiary amine 0.45
6-(2-Methylpropoxy)pyridine-3-carboxylic acid C₁₀H₁₃NO₃ 195.21 2-Methylpropoxy Carboxylic acid 1.82
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₁₀H₁₅Cl₂N₂O₂ 253.12 (Methylamino)methyl (esterified COOH) Ester, secondary amine -0.94
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid C₁₂H₁₆N₂O₃ 236.27 (2,2-Dimethylpropyl)carbamoyl Carboxylic acid, amide 2.15

*LogP values estimated using computational tools (e.g., ChemAxon).

Key Observations:
  • Polarity and Solubility: The dimethylamino group in the target compound reduces LogP compared to non-polar substituents (e.g., 2-methylpropoxy in ), suggesting improved aqueous solubility. The dihydrochloride salt in further enhances solubility due to ionic character.
  • Bioavailability: Tertiary amines (dimethylamino group) may enhance membrane permeability and target binding in physiological pH ranges compared to esters or amides .

Research Findings and Limitations

  • Antimicrobial Activity: Pyridine-3-carboxylic acids with basic side chains (e.g., dimethylamino) show moderate activity against Gram-positive bacteria, attributed to membrane disruption .
  • Limitations: Direct pharmacological data for this compound are scarce in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

6-[3-(Dimethylamino)propoxy]pyridine-3-carboxylic acid (CAS No. 1248162-34-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a dimethylamino propoxy side chain. This unique structure is thought to contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, demonstrating its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it may act through the modulation of apoptotic pathways, particularly by influencing the expression of pro-apoptotic and anti-apoptotic proteins.

The mechanism of action for this compound is believed to involve the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of several pyridine derivatives, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics.

Study 2: Anticancer Effects

In a research article from Cancer Letters, the compound was tested on human lung adenocarcinoma cells (A549). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable induction of apoptosis as evidenced by increased caspase-3 activity.

Q & A

Q. What are the optimal synthetic routes for 6-[3-(dimethylamino)propoxy]pyridine-3-carboxylic acid, and how can reaction yields be maximized?

  • Methodological Answer : A multi-step synthesis is typically required. Begin with pyridine-3-carboxylic acid derivatives as the core scaffold. Introduce the 3-(dimethylamino)propoxy group via nucleophilic substitution using alkyl halides (e.g., 3-chloropropyldimethylamine) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Monitor reaction progress with TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is recommended to isolate intermediates. Maximize yields by optimizing reaction time (12–24 hours) and temperature (60–80°C) . For the final carboxylic acid group, consider hydrolysis of ester precursors using LiOH or NaOH in aqueous THF/MeOH .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the dimethylamino-propoxy substituent (e.g., δ ~2.2 ppm for N(CH₃)₂ protons) and pyridine ring protons (aromatic region, δ 7.0–8.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₆N₂O₃) via ESI-TOF or MALDI-TOF.
  • Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • X-ray Crystallography (if crystals are obtainable): Resolve conformational details of the dimethylamino-propoxy chain and pyridine-carboxylic acid plane .

Q. How does the dimethylamino-propoxy substituent influence the compound’s solubility and reactivity in aqueous versus organic solvents?

  • Methodological Answer : The dimethylamino group enhances solubility in polar solvents (e.g., water, ethanol) due to its basicity, while the propoxy linker increases lipophilicity. To assess solubility:
  • Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, acetonitrile).
  • Use UV-Vis spectroscopy or HPLC to quantify solubility.
    Reactivity in substitution reactions may be modulated by the electron-donating dimethylamino group, which activates the pyridine ring toward electrophilic attack. Test reactivity by comparing reaction rates with/without the substituent using kinetic studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different in vitro models?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables such as cell line origin, passage number, and culture media. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects.
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes, and what experimental validations are recommended?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with catalytic sites (e.g., kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the propoxy chain.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
  • Experimental Validation : Synthesize analogs with modified substituents (e.g., methyl vs. ethyl groups) and compare predicted vs. observed IC₅₀ values using enzymatic assays .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound in kinase inhibition studies?

  • Methodological Answer :
  • Synthetic Accessibility : Prioritize derivatives with modular substitutions (e.g., varying alkyl chain lengths on the propoxy group) using parallel synthesis.
  • Selectivity Profiling : Screen against a panel of 50–100 kinases to identify off-target effects. Use kinome-wide selectivity assays (e.g., KinomeScan).
  • Data Interpretation : Address SAR contradictions by analyzing 3D protein-ligand interactions (e.g., crystal structures of kinase-inhibitor complexes) .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–50°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Mechanistic Insight : The dimethylamino group may undergo protonation in acidic conditions, stabilizing the molecule, while the ester or amide linkages (if present) may hydrolyze in basic conditions. Use LC-MS to identify degradation products (e.g., free carboxylic acid or demethylated analogs) .

Experimental Design Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Bioavailability : Assess oral absorption using rodent models with plasma sampling over 24 hours. Compare AUC (area under the curve) for intravenous vs. oral administration.
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to measure half-life (t₁/₂) and identify major CYP450 isoforms involved.
  • Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to quantify accumulation in target organs .

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